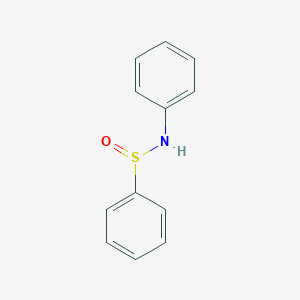![molecular formula C16H18BrN3 B15075241 4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline CAS No. 99566-84-4](/img/structure/B15075241.png)
4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline is an organic compound belonging to the class of azobenzenes It is characterized by the presence of a diazenyl group (-N=N-) linking a bromophenyl group to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 2-bromoaniline followed by coupling with N,N-diethylaniline. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which is then reacted with N,N-diethylaniline in an alkaline medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its azo linkage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-bromophenyl)diazenyl]-N,N-diethylaniline
- 4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline
- 4-[(2-fluorophenyl)diazenyl]-N,N-diethylaniline
Uniqueness
4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, making this compound particularly useful in certain applications .
Propriétés
Numéro CAS |
99566-84-4 |
|---|---|
Formule moléculaire |
C16H18BrN3 |
Poids moléculaire |
332.24 g/mol |
Nom IUPAC |
4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H18BrN3/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17/h5-12H,3-4H2,1-2H3 |
Clé InChI |
RJSJCOYXUBAZKO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


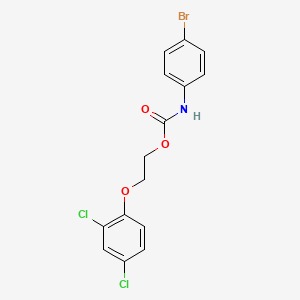
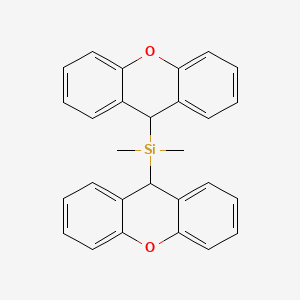
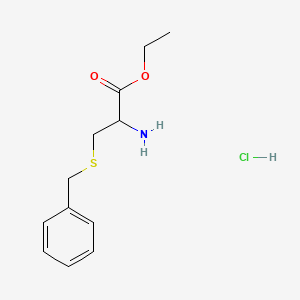
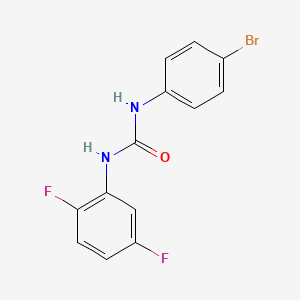
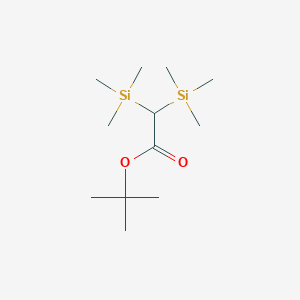
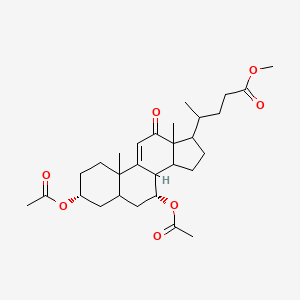
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
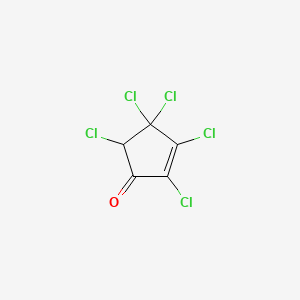
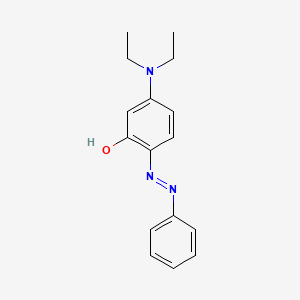
![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)

